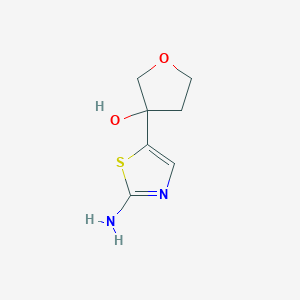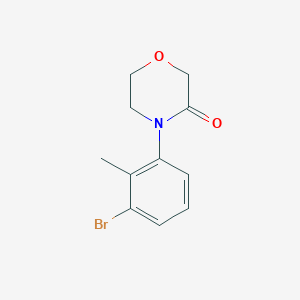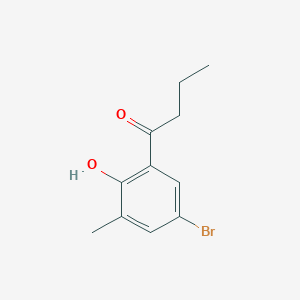
1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one is an organic compound with the molecular formula C11H13BrO2. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring, along with a butanone side chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one typically involves the bromination of 2-hydroxy-3-methylacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl3) as the catalyst for the acylation step.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KCN in aqueous ethanol.
Major Products Formed:
Oxidation: Formation of 1-(5-Bromo-2-oxo-3-methylphenyl)butan-1-one.
Reduction: Formation of 1-(5-Bromo-2-hydroxy-3-methylphenyl)butanol.
Substitution: Formation of 1-(5-Methoxy-2-hydroxy-3-methylphenyl)butan-1-one or 1-(5-Cyano-2-hydroxy-3-methylphenyl)butan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Bromo-2-hydroxyphenyl)butan-1-one
- 1-(5-Bromo-2-methoxy-3-methylphenyl)butan-1-one
- 1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one
Comparison: 1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific research applications.
Eigenschaften
Molekularformel |
C11H13BrO2 |
|---|---|
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
1-(5-bromo-2-hydroxy-3-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-3-4-10(13)9-6-8(12)5-7(2)11(9)14/h5-6,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
JIZYFHLLPRXMFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C(=CC(=C1)Br)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



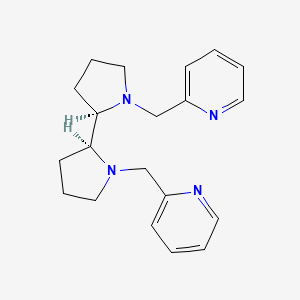
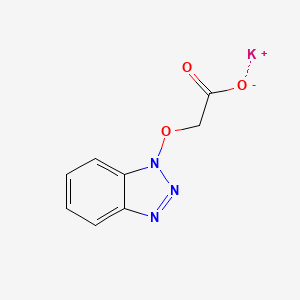
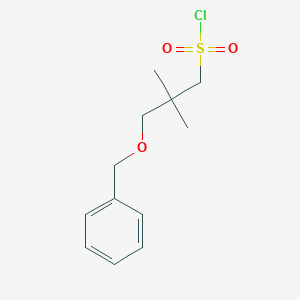
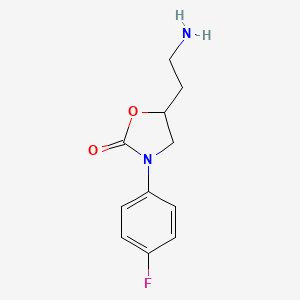
![{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B13070280.png)


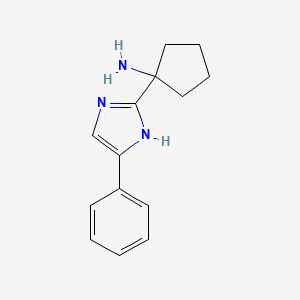
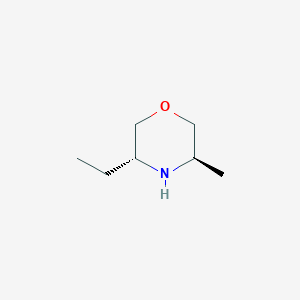
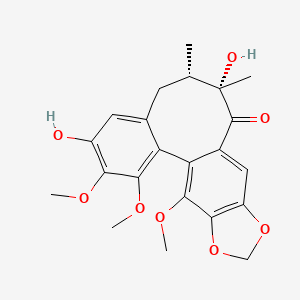
![2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13070314.png)
